2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
CAS No.: 1021260-04-7
Cat. No.: VC11978492
Molecular Formula: C22H22ClN3O4S2
Molecular Weight: 492.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021260-04-7 |
|---|---|
| Molecular Formula | C22H22ClN3O4S2 |
| Molecular Weight | 492.0 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H22ClN3O4S2/c1-2-3-4-15-5-11-18(12-6-15)32(29,30)19-13-24-22(26-21(19)28)31-14-20(27)25-17-9-7-16(23)8-10-17/h5-13H,2-4,14H2,1H3,(H,25,27)(H,24,26,28) |
| Standard InChI Key | HKXAEAUIKFIDDD-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and drug development. It belongs to the category of sulfonamide derivatives and pyrimidine analogs, which are known for their diverse biological activities.
Synthesis
The synthesis of such compounds generally involves several key steps:
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Formation of the Pyrimidine Core: This involves creating the 6-oxo-1,6-dihydropyrimidine ring.
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Introduction of the Sulfonyl Group: The 4-butylbenzenesulfonyl group is attached to the pyrimidine core.
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Attachment of the Acetamide Moiety: The N-(4-chlorophenyl)acetamide part is linked to the sulfanyl group.
Techniques such as chromatography are often used for purification to ensure high purity of the final product.
Biological Activity
Compounds with similar structures have shown potential in various biological activities, including anticancer and anti-inflammatory effects. The sulfonyl and pyrimidine groups are known to modulate enzyme activity and may interfere with cellular processes such as DNA replication and protein synthesis.
Research Findings
While specific research findings on 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide are not detailed in the available literature, related compounds have demonstrated promising results in medicinal chemistry. For instance, sulfonamide derivatives have been explored for their antitumor activities, and pyrimidine analogs have been studied for their roles in inhibiting enzymes involved in cancer cell proliferation .
Data Table
Given the lack of specific data on this compound, a general overview of related compounds can be provided:
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Sulfonamide Derivatives | Anticancer, Anti-inflammatory | Drug Development for Cancer and Inflammatory Diseases |
| Pyrimidine Analogs | Enzyme Inhibition, Antiviral | Therapeutic Agents for Viral Infections and Cancer |
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